2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline
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Description
2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline is a useful research compound. Its molecular formula is C22H15Cl3N2O and its molecular weight is 429.73. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
It’s known that the interaction of a compound with its target often results in changes in cellular processes, leading to its biological effect .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that multiple pathways could be affected .
Pharmacokinetics
The compound’s boiling point is 360℃ at 760 mmhg, and its melting point is 113-115℃ . These properties can influence the compound’s bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2O/c23-16-5-3-4-14(10-16)11-21-26-20-7-2-1-6-18(20)22(27-21)28-13-15-8-9-17(24)12-19(15)25/h1-10,12H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLWNRXKKLZNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.